3-ethyl-6-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-ETHYL-6-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a pyridine ring and substituted with ethyl, methyl, and sulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-6-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require heating at 250°C in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-6-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfanyl position.
Scientific Research Applications
3-ETHYL-6-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ETHYL-6-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are crucial for cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Thieno[2,3-d]pyrimidin-4(3H)-one: Exhibits antimicrobial properties.
Uniqueness
3-ETHYL-6-METHYL-2-[(2-PYRIDYLMETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is unique due to its specific substitutions, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H15N3OS2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-ethyl-6-methyl-2-(pyridin-2-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3OS2/c1-3-18-14(19)12-8-10(2)21-13(12)17-15(18)20-9-11-6-4-5-7-16-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
SJAFMPPYAMFBRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC=CC=N3)SC(=C2)C |
Origin of Product |
United States |
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